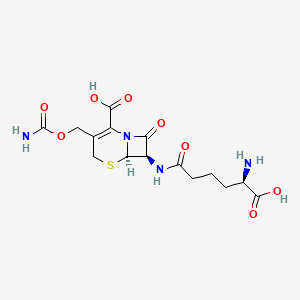

O-Carbamoyl-deacetylcephalosporin C

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60831-57-4 |

|---|---|

Molecular Formula |

C15H20N4O8S |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H20N4O8S/c16-7(13(22)23)2-1-3-8(20)18-9-11(21)19-10(14(24)25)6(4-27-15(17)26)5-28-12(9)19/h7,9,12H,1-5,16H2,(H2,17,26)(H,18,20)(H,22,23)(H,24,25)/t7-,9-,12-/m1/s1 |

InChI Key |

LSRDVUINCBDNAZ-JWKOBGCHSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)COC(=O)N |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)N |

Synonyms |

(7-(5-amino-5-carboxyvaleramido)-3-carbamoyloxymethyl-3-cephem-4-carboxylic acid) A16886A |

Origin of Product |

United States |

Contextual Framework: O Carbamoyl Deacetylcephalosporin C Within Beta Lactam Biosynthetic Pathways

Overview of Cephalosporin (B10832234) and Cephamycin C Biosynthesis

The biosynthesis of both cephalosporins and cephamycins originates from the same three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.gov The initial steps are common to all penicillin and cephalosporin-producing microorganisms. researchgate.netresearchgate.net A large non-ribosomal peptide synthetase, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, condenses these amino acids to form the tripeptide ACV. nih.govnih.gov This linear tripeptide is then cyclized by isopenicillin N synthase (IPNS) to yield isopenicillin N (IPN), the first bioactive intermediate possessing the characteristic β-lactam ring structure. nih.govresearchgate.net

From IPN, the pathways diverge. In the biosynthesis of cephalosporin C, which primarily occurs in the fungus Acremonium chrysogenum (a eukaryote), IPN is first converted to penicillin N. The five-membered thiazolidine (B150603) ring of penicillin N is then expanded into a six-membered dihydrothiazine ring by the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase, to produce deacetoxycephalosporin C (DAOC). nih.gov This intermediate is subsequently hydroxylated to form deacetylcephalosporin C (DAC). nih.govnih.gov The final step in this pathway is the acetylation of DAC to yield cephalosporin C.

In cephamycin-producing prokaryotes, such as Streptomyces clavuligerus, the pathway also proceeds through DAC. However, it includes additional enzymatic steps that lead to the production of cephamycins, which are characterized by a methoxy (B1213986) group at the C-7 position of the cephem nucleus. nih.govwikipedia.org It is within this prokaryotic pathway that O-carbamoyl-deacetylcephalosporin C is formed.

Position of this compound as a Key Metabolic Intermediate

This compound is a crucial intermediate unique to the cephamycin biosynthetic pathway found in actinomycetes (prokaryotes). researchgate.net It is formed from deacetylcephalosporin C (DAC), the same intermediate that leads to cephalosporin C in fungi.

The formation of this compound is catalyzed by the enzyme O-carbamoyltransferase, which is encoded by the cmcH gene in organisms like Streptomyces clavuligerus and Nocardia lactamdurans. nih.govresearchgate.net This enzyme facilitates the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the C-3' hydroxyl group of DAC. modelseed.org

This reaction represents a significant metabolic branch point. While the fungal pathway proceeds to acetylate DAC, the bacterial pathway carbamoylates it. Following its formation, this compound serves as the substrate for the next steps in cephamycin C synthesis: a hydroxylation at the C-7 position, followed by a methylation to introduce the characteristic methoxy group, ultimately yielding cephamycin C. nih.govmodelseed.org This positions this compound as the committed precursor for the carbamoylated series of cephamycins.

Table 1: Key Enzymatic Step for this compound Formation

| Substrate | Enzyme | Gene | Product | Organism Example |

|---|

Biosynthesis of O Carbamoyl Deacetylcephalosporin C: Enzymatic and Pathway Analysis

Precursor Formation and Early Biosynthetic Steps

The journey to O-Carbamoyl-deacetylcephalosporin C begins with the formation of a fundamental tripeptide and proceeds through several key intermediates common to the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics. nih.gov

Tripeptide α-Amino-δ-L-adipoyl-L-cysteinyl-D-valine (ACV) Synthesis

The initial and often rate-limiting step in the biosynthesis is the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.govpsu.edu This reaction is catalyzed by the large, multi-functional enzyme ACV synthetase (ACVS). nih.gov During this process, the L-valine is epimerized to its D-form, resulting in the formation of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). psu.eduresearchgate.net The formation of ACV synthetase is known to be regulated by various factors, including repression by ammonium (B1175870) and phosphate (B84403) ions. nih.gov

Isopenicillin N and Penicillin N Conversions

The linear ACV tripeptide is then cyclized by the enzyme isopenicillin N synthase (IPNS), an oxidase, to form the first bioactive intermediate, isopenicillin N (IPN). nih.govresearchgate.net This step involves the formation of the characteristic bicyclic β-lactam ring structure. Following this, in the pathway leading to cephalosporins, isopenicillin N undergoes an epimerization reaction catalyzed by isopenicillin N epimerase, which converts the L-α-aminoadipyl side chain to the D-configuration, yielding penicillin N. nih.gov

Deacetoxycephalosporin C and Deacetylcephalosporin C Formation

The conversion of the penicillin nucleus to the cephalosporin core is a critical ring expansion step. The enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase, catalyzes the oxidative expansion of the five-membered thiazolidine (B150603) ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). oup.compnas.orgresearchgate.net This reaction requires 2-oxoglutarate, Fe2+, and O2 as co-substrates. oup.com

In some microorganisms, such as Acremonium chrysogenum, DAOCS is a bifunctional enzyme that also possesses hydroxylase activity. oup.comresearchgate.net This hydroxylase function, also referred to as deacetoxycephalosporin C hydroxylase (DACS), subsequently catalyzes the hydroxylation of DAOC at the C-3 methyl group to form deacetylcephalosporin C (DAC). nih.govoup.com In other organisms, like Streptomyces clavuligerus, the expandase and hydroxylase activities are carried out by two separate enzymes. oup.com

The Carbamoylation Reaction: Formation of this compound

The final distinguishing step in the biosynthesis of this compound is the addition of a carbamoyl (B1232498) group to the deacetylcephalosporin C molecule.

Enzymatic Conversion of Deacetylcephalosporin C

Deacetylcephalosporin C serves as the direct substrate for the carbamoylation reaction. This conversion involves the transfer of a carbamoyl group from carbamoyl phosphate to the C-3' hydroxyl group of deacetylcephalosporin C. nih.govnih.gov This reaction leads to the formation of this compound. researchgate.netmodelseed.org

Role of Deacetylcephalosporin C O-Carbamoyltransferase (CmcH)

The enzyme responsible for this specific carbamoylation is Deacetylcephalosporin C O-carbamoyltransferase, encoded by the cmcH gene. nih.govnih.gov This enzyme has been identified and characterized in cephamycin-producing organisms like Nocardia lactamdurans and Streptomyces clavuligerus. nih.govnih.gov The cmcH gene is located within the cephamycin gene cluster, often in close proximity to other genes involved in the later steps of the biosynthetic pathway. nih.govresearchgate.net Studies have shown that the expression of cmcH is crucial for the production of carbamoylated cephalosporins. researchgate.net The CmcH enzyme exhibits specificity for deacetylcephalosporin C and utilizes carbamoyl phosphate as the donor of the carbamoyl moiety. nih.gov

Mechanistic Aspects of Carbamoyl Group Transfer

The transfer of a carbamoyl group to the 3'-hydroxyl of deacetylcephalosporin C is a critical step in the cephamycin C biosynthetic pathway, resulting in the formation of this compound. This reaction is catalyzed by a specific O-carbamoyltransferase.

The Key Enzyme: 3'-Hydroxymethylcephem O-Carbamoyltransferase

The enzyme responsible for this transformation is 3'-hydroxymethylcephem O-carbamoyltransferase, encoded by the cmcH gene. This enzyme has been identified and characterized in cephamycin-producing organisms such as Nocardia lactamdurans and Streptomyces clavuligerus. nih.gov It belongs to the NodU/CmcH family of carbamoyltransferases, which are known to be involved in the modification of various natural products. nih.gov

The reaction catalyzed by this enzyme is the transfer of a carbamoyl group from carbamoyl phosphate to the 3'-hydroxymethyl group of a cephem nucleus. nih.gov Studies with cell-free extracts of Streptomyces clavuligerus have shown that this enzymatic activity is significantly stimulated by the presence of adenosine (B11128) triphosphate (ATP), suggesting a role for this nucleotide as either an effector or a substrate in the reaction. nih.gov

Conservation of Functional Domains

Sequence analysis of the protein encoded by the cmcH gene has revealed significant homology to other known O-carbamoyltransferases, such as those encoded by the nodU genes involved in the synthesis of nodulation factors in Rhizobium species. nih.gov Crucially, a conserved carbamoyl-phosphate-binding amino-acid sequence, homologous to that found in human ornithine transcarbamoylase (OTCase), is present in the CmcH protein. nih.gov This conservation strongly suggests a similar mechanism for the binding and activation of carbamoyl phosphate.

The active sites of transcarbamoylases are typically located at the interface of protein monomers and involve specific amino acid residues that bind the substrates and facilitate the chemical transformation. wikipedia.org In human OTCase, for instance, specific residues are responsible for binding the phosphate group and the primary nitrogen of carbamoyl phosphate, as well as the ornithine substrate. wikipedia.org The binding of carbamoyl phosphate often induces a conformational change in the enzyme that prepares the active site for the binding of the second substrate. wikipedia.org

Proposed Catalytic Mechanism

Based on the conserved domains and the known mechanisms of related enzymes like ornithine transcarbamoylase, a plausible catalytic mechanism for 3'-hydroxymethylcephem O-carbamoyltransferase can be proposed. The reaction likely proceeds through a nucleophilic attack by the 3'-hydroxyl group of deacetylcephalosporin C on the carbonyl carbon of carbamoyl phosphate. This attack would form a transient tetrahedral intermediate. The subsequent collapse of this intermediate would lead to the transfer of the carbamoyl group to the cephalosporin substrate and the release of inorganic phosphate. The role of ATP in this process may be to phosphorylate an active site residue or the substrate to facilitate the reaction, although the precise mechanism of ATP stimulation requires further elucidation. nih.gov

Deacetylcephalosporin C + Carbamoyl Phosphate → this compound + Phosphate

This reaction is a pivotal step, committing the biosynthetic pathway towards the production of cephamycin C and other related 7α-methoxy cephalosporins.

Enzymology of O Carbamoyl Deacetylcephalosporin C Biotransformations

Deacetylcephalosporin C O-Carbamoyltransferase (CmcH)

The enzyme Deacetylcephalosporin C O-Carbamoyltransferase, commonly referred to as CmcH, plays a pivotal role in the cephamycin C biosynthesis pathway. It catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to deacetylcephalosporin C, resulting in the formation of O-Carbamoyl-deacetylcephalosporin C.

Enzyme Isolation and Purification Strategies

The isolation and purification of CmcH are essential for its detailed characterization. A common strategy involves the use of chromatography techniques. For instance, in studies of related enzymes from Cephalosporium acremonium, methods such as ion-exchange, dye-ligand, gel-filtration, and hydrophobic chromatography have been employed to purify enzymes to near homogeneity. nih.gov These techniques separate proteins based on their charge, specific binding affinity, size, and hydrophobicity, respectively. The purity of the enzyme is often assessed by methods like SDS/polyacrylamide-gel electrophoresis (SDS-PAGE).

Biochemical Characterization and Catalytic Properties

Biochemical characterization of enzymes like CmcH provides insights into their function and mechanism. For a related enzyme from Cephalosporium acremonium, the purified protein was found to be a monomer with a molecular weight of approximately 40,000 to 41,000 daltons and an isoelectric point of 6.3. nih.govnih.gov The optimal pH for its catalytic activity was determined to be around 7.5. nih.gov The enzyme's stability is also a key characteristic; for example, the enzyme from C. acremonium was stable for over four weeks at -70°C when stored in the presence of 1 mM dithiothreitol. nih.gov

Substrate Recognition and Kinetic Parameters

Table 1: Key Kinetic Parameters in Enzymology

| Parameter | Symbol | Description | Significance |

| Michaelis Constant | Km | Substrate concentration at which the reaction rate is half of Vmax. libretexts.org | Indicates the affinity of the enzyme for its substrate. A lower Km suggests higher affinity. |

| Catalytic Constant | kcat | Number of substrate molecules converted to product per enzyme molecule per unit time. libretexts.org | Represents the turnover rate of the enzyme. |

| Specificity Constant | kcat/Km | Ratio of the catalytic constant to the Michaelis constant. libretexts.orgbeilstein-journals.orgwikipedia.org | Measures the overall catalytic efficiency and substrate preference of the enzyme. |

Cofactor Requirements and Activation Mechanisms

Many enzymes require non-protein chemical compounds called cofactors for their catalytic activity. The deacetoxycephalosporin C synthetase/hydroxylase from Cephalosporium acremonium requires 2-oxoglutarate, Fe2+, and O2 as cofactors. nih.govnih.gov Its activity is stimulated by ascorbate (B8700270) and dithiothreitol. nih.govnih.gov The requirement for Fe2+ is specific, and the presence of sulfhydryl groups in the purified protein appears to be essential for its activity. nih.gov Inhibition of the enzyme by the metal-ion-chelating reagent bathophenanthroline (B157979) and the thiol-quenching reagent N-ethylmaleimide further supports the requirement for a metal ion and sulfhydryl groups, respectively. nih.gov

Enzymes Catalyzing Downstream Transformations of this compound

Following its synthesis, this compound can undergo further enzymatic modifications.

This compound Hydroxylase (CmcI)

A key downstream enzyme is this compound Hydroxylase, also known as CmcI. This enzyme catalyzes the hydroxylation of this compound to produce 7α-hydroxy-O-carbamoyl-deacetylcephalosporin C. modelseed.org This reaction is a critical step in the biosynthesis of certain cephamycins. Like CmcH, CmcI is a non-heme iron-dependent oxygenase that requires 2-oxoglutarate and O2 as co-substrates. nih.govmodelseed.org Interestingly, in Cephalosporium acremonium, the deacetoxycephalosporin C synthetase (expandase) and hydroxylase activities are found on a single protein, indicating a bifunctional enzyme. nih.govnih.gov

Table 2: Summary of Enzymes and their Properties

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) |

| Deacetylcephalosporin C O-Carbamoyltransferase | CmcH | Deacetylcephalosporin C, Carbamoyl phosphate | This compound, Phosphate modelseed.org | Not explicitly detailed in provided context |

| This compound Hydroxylase | CmcI | This compound, O2, 2-Oxoglutarate | 7α-Hydroxy-O-carbamoyl-deacetylcephalosporin C, CO2, Succinate modelseed.org | Fe2+, Ascorbate nih.govnih.gov |

Cephamycin C Synthetase / Methyltransferase (CmcJ)

CmcJ is the second essential enzyme in the 7α-methoxylation of this compound. Its precise catalytic function, however, is a subject of debate, largely due to conflicting evidence from genetic, biochemical, and structural studies of the CmcI/CmcJ system.

Historically, CmcJ has been annotated as the S-adenosylmethionine-dependent methyltransferase responsible for the final step of cephamycin C biosynthesis. psu.edu This assignment was based on early experiments with the homologous enzymes from Amycolatopsis lactamdurans, where assays containing both CmcI and CmcJ demonstrated the conversion of the hydroxylated intermediate to the final methylated product. psu.edu

Regardless of whether CmcI or CmcJ is the true methyltransferase, the methylation of the 7α-hydroxy group of the cephalosporin (B10832234) intermediate is dependent on S-adenosylmethionine (SAM). nih.gov SAM is a biological cofactor that serves as the primary donor of methyl groups in a vast array of metabolic pathways. nih.govyoutube.com

The transfer of the methyl group typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com

Activation of Methyl Group: The methionine moiety of SAM is linked to an adenosine (B11128) group via its sulfur atom. This creates a sulfonium (B1226848) ion, which is positively charged. The electron-withdrawing nature of the positive sulfur atom makes the attached methyl group highly electrophilic and thus "activated" for transfer. youtube.com

Nucleophilic Attack: A nucleophile, in this case the oxygen atom of the 7α-hydroxyl group on the cephalosporin intermediate, attacks the activated methyl group of SAM. youtube.com

Methyl Transfer: A new carbon-oxygen bond is formed between the cephalosporin and the methyl group, while the bond between the methyl group and the sulfur atom of SAM is broken in a concerted step. youtube.com

Product Release: The methylated product, 7α-methoxy-O-carbamoyl-deacetylcephalosporin C, is released. The other product is S-adenosyl-L-homocysteine (SAH), which has lost the methyl group and the positive charge on its sulfur atom. youtube.com

The structural model of CmcI provides a compelling framework for how this SN2 reaction could be catalyzed, with both the SAM cofactor and the putative hydroxylated substrate bound in close proximity and appropriate orientation within the active site. psu.edu

The functional conversion of cephalosporin C to its 7-methoxy derivative requires the presence of both CmcI and CmcJ, indicating a mandatory protein-protein interaction (PPI) for catalytic activity. psu.edu While the precise nature and structural details of this interaction are not yet fully understood, their interdependence is clear from genetic studies. psu.edu

The "helper" protein hypothesis for CmcJ suggests a non-catalytic but essential role. psu.edu This interaction could be necessary for:

Structural Integrity: CmcJ might stabilize the structure of CmcI, ensuring it adopts the correct conformation for catalysis.

Substrate Channeling: The complex could facilitate the efficient transfer of the hydroxylated intermediate from the hydroxylase active site to the methyltransferase active site, preventing its diffusion into the cellular environment.

Allosteric Regulation: The binding of CmcJ to CmcI could induce a conformational change in CmcI that activates it for either hydroxylation or methylation.

Understanding the specifics of the CmcI-CmcJ interaction is crucial for a complete picture of cephamycin biosynthesis. The study of such PPIs is a significant area of research, as they are critical for regulating the function of multi-enzyme complexes in numerous biological pathways. nih.gov

Molecular Genetics and Pathway Engineering for O Carbamoyl Deacetylcephalosporin C

Genetic Determinants of O-Carbamoyl-deacetylcephalosporin C Biosynthesis

The production of this compound is directly linked to a series of dedicated biosynthetic genes. The key enzymatic step, the carbamoylation of deacetylcephalosporin C, is catalyzed by an O-carbamoyltransferase, the product of the cmcH gene. This reaction is a critical juncture leading to the formation of cephamycins, distinguishing them from other cephalosporins.

The gene responsible for the synthesis of this compound is the cmcH gene, which encodes the enzyme 3'-hydroxymethylcephem O-carbamoyltransferase. nih.gov This enzyme facilitates the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the 3'-hydroxyl group of deacetylcephalosporin C.

Sequencing of the cephamycin gene cluster in Nocardia lactamdurans identified an open reading frame, initially termed ORF10, as the cmcH gene. nih.gov The protein encoded by this gene has a deduced molecular mass of approximately 57,149 Da. nih.gov Further analysis revealed significant sequence similarity to O-carbamoyltransferases involved in the synthesis of nodulation factors in other bacteria, such as the nodU genes in Rhizobium fredii and Bradyrhizobium japonicum. nih.gov A highly conserved amino acid sequence for binding carbamoyl phosphate, also found in human ornithine transcarbamylase, is present in the CmcH protein. nih.gov

A homologous cmcH gene has also been identified and partially sequenced in Streptomyces clavuligerus, another cephamycin producer. nih.gov The expression of the cmcH gene from both N. lactamdurans and S. clavuligerus in a host organism like Streptomyces lividans conferred the ability to carbamoylate deacetylcephalosporin C, confirming its function. nih.gov Southern hybridization has also detected the presence of a similar gene in Streptomyces cattleya, while it is absent in non-carbamoylated cephamycin producers like Streptomyces griseus. nih.gov

| Organism | Gene | Encoded Enzyme | Deduced Molecular Mass (Da) | Key Feature |

|---|---|---|---|---|

| Nocardia lactamdurans | cmcH (ORF10) | 3'-hydroxymethylcephem O-carbamoyltransferase | 57,149 | Conserved carbamoyl-phosphate binding site |

| Streptomyces clavuligerus | cmcH | 3'-hydroxymethylcephem O-carbamoyltransferase | Not specified | High identity to N. lactamdurans cmcH |

| Streptomyces cattleya | cmcH | Presumed 3'-hydroxymethylcephem O-carbamoyltransferase | Not specified | Detected by Southern hybridization |

Following the formation of this compound, two subsequent enzymatic steps are required to convert it into cephamycin C. These late-stage reactions are catalyzed by the products of the cmcI and cmcJ genes. nih.govmbl.or.kr

The cmcI gene is believed to encode a cephalosporin-7-α-hydroxylase, which introduces a hydroxyl group at the C-7 position of this compound, forming 7-α-hydroxy-O-carbamoyl-deacetylcephalosporin C. nih.gov Subsequently, the product of the cmcJ gene, a putative methyltransferase, adds a methyl group to this hydroxyl, completing the synthesis of cephamycin C. nih.govnih.gov The CmcI and CmcJ proteins show significant homology only to their counterparts from N. lactamdurans, indicating a specialized role in this specific biosynthetic pathway. nih.gov These genes are located within the main cephamycin biosynthetic cluster and are co-regulated with other genes in the pathway. nih.gov

A hallmark of antibiotic production in Streptomyces and related actinobacteria is the organization of biosynthetic genes into compact clusters on the chromosome. The genes required for the synthesis of this compound and its conversion to cephamycin C are part of such a cluster. nih.govmbl.or.kr This cluster contains not only the structural genes like cmcH, cmcI, and cmcJ, but also genes encoding earlier pathway enzymes (e.g., pcbAB, pcbC, cefD, cefE, cefF), resistance mechanisms, and regulatory proteins. nih.govnih.gov

In several producing organisms, such as Streptomyces clavuligerus, the cephamycin gene cluster is located directly adjacent to the gene cluster for clavulanic acid biosynthesis. nih.govnih.gov This arrangement is often referred to as a 'super-cluster', linking the genes for an antibiotic with those for a β-lactamase inhibitor, which protects the antibiotic from enzymatic degradation by other bacteria. nih.gov This genomic linkage facilitates the coordinated regulation of both pathways. nih.gov

Regulation of Gene Expression in this compound Producers

The expression of the cephamycin biosynthetic genes, including those for this compound, is tightly regulated to coincide with specific growth phases and in response to environmental and nutritional cues.

A key element in the regulation of the cephamycin gene cluster is a pathway-specific transcriptional activator protein known as CcaR (Cephamycin and Clavulanic acid Regulator). mbl.or.krnih.govnih.gov The ccaR gene is located within the cephamycin C gene cluster. nih.govnih.gov Studies involving the deletion of ccaR in S. clavuligerus have shown that this gene is essential for the production of both cephamycin C and clavulanic acid. mbl.or.krnih.gov

The absence of a functional CcaR protein leads to a drastic reduction in the transcription of cephamycin biosynthesis genes, including those involved in the early and middle steps of the pathway. mbl.or.krnih.gov This demonstrates that CcaR acts as a positive regulator, or an activator, of gene expression. mbl.or.kr Complementation of ccaR-deleted mutants restores the production of the biosynthetic enzymes and subsequently, cephamycin synthesis. mbl.or.krnih.gov CcaR is believed to bind to specific promoter regions of the biosynthetic genes, thereby initiating their transcription. nih.gov

The production of secondary metabolites like cephamycins is highly sensitive to the nutritional state of the cell and environmental conditions. These factors often exert their influence at the level of gene expression.

Phosphate Regulation : Phosphate concentration is a critical environmental signal for the onset of antibiotic production. In many Streptomyces species, cephamycin synthesis is triggered by phosphate depletion in the growth medium. nih.gov High concentrations of inorganic phosphate can suppress the production of cephalosporin (B10832234) C. mbl.or.kr This regulation is thought to be an inhibition effect rather than direct gene repression. mbl.or.kr The limitation of phosphate is a key factor in the stringent response, a global reprogramming of bacterial metabolism in response to nutrient starvation, which is closely linked to the induction of secondary metabolite synthesis. nih.gov

| Factor | Organism | Effect on Gene Expression/Production | Source |

|---|---|---|---|

| Nitrogen (Asparagine) | Streptomyces cattleya | Supports higher enzyme biosynthesis and cephamycin C production compared to glutamine or ammonium (B1175870). Excess is inhibitory. | nih.gov |

| Nitrogen (Diamines) | Nocardia lactamdurans | Stimulates cephamycin C production by inducing transcription from key pathway promoters. | nih.gov |

| Phosphate | Streptomyces lactamdurans | Depletion of phosphate in the medium is essential for inducing antibiotic synthesis. | nih.gov |

| Phosphate | Cephalosporium acremonium | High concentrations of inorganic phosphate suppress cephalosporin C production via an inhibition effect. | mbl.or.kr |

Regulatory Elements and Proteins Affecting Pathway Flux

The biosynthesis of cephamycin C, and thus the production of its intermediate this compound, is tightly controlled by a hierarchical network of regulatory proteins. The genes for this pathway in Streptomyces clavuligerus are organized in a large supercluster, which also contains genes for the biosynthesis of clavulanic acid. psu.eduoup.commdpi.com This co-location facilitates coordinated regulation.

A cornerstone of this regulation is the CcaR protein, a pathway-specific transcriptional activator belonging to the Streptomyces antibiotic regulatory protein (SARP) family. psu.edunih.gov The gene encoding this protein, ccaR, is located within the cephamycin gene cluster. psu.edunih.gov Studies have shown that CcaR is indispensable for the production of both cephamycin C and clavulanic acid. psu.edunih.govasm.org Gene disruption experiments, where ccaR was deleted, resulted in a complete loss of cephamycin production. psu.eduasm.org This is because CcaR positively controls the transcription of several key biosynthetic genes, including lat (lysine-ε-aminotransferase), pcbAB (ACV synthetase), pcbC (isopenicillin N synthase), cefF (deacetoxycephalosporin C synthase/hydroxylase), and the cefD-cmcI operon. asm.orgresearchgate.net The expression of ccaR itself occurs in the early growth phase, preceding the accumulation of the antibiotic. psu.edu

Further up in the regulatory cascade is the bldG gene. nih.gov In Streptomyces, bld (bald) genes are global regulators that control morphological differentiation (i.e., the formation of aerial hyphae and spores) and secondary metabolism. The bldG gene in S. clavuligerus encodes a protein homologous to anti-anti-sigma factors. nih.gov A bldG null mutant is unable to produce cephamycin C because the expression of the crucial activator, CcaR, is abolished, demonstrating that BldG sits (B43327) above CcaR in the regulatory hierarchy. nih.gov

Table 1: Key Regulatory Proteins for this compound Biosynthesis in S. clavuligerus

| Protein | Gene | Function | Effect on Pathway Flux | References |

|---|---|---|---|---|

| CcaR | ccaR | Pathway-specific transcriptional activator (SARP family) | Essential for transcription of cephamycin biosynthetic genes. Positively regulates flux. | psu.edunih.govasm.orgnih.gov |

Metabolic Engineering and Genetic Manipulation Strategies

Building on the knowledge of its biosynthetic pathway and regulatory circuits, various metabolic engineering strategies have been devised to improve the production of cephamycins, including this compound.

Directed Gene Overexpression and Pathway Reconstruction

A primary strategy to enhance antibiotic yield is the overexpression of positive regulatory genes or key structural genes. psu.edu

A prominent example is the manipulation of the ccaR gene. Given its role as a key activator, amplifying the number of ccaR gene copies in S. clavuligerus resulted in a two- to threefold increase in the production of both cephamycin C and clavulanic acid, demonstrating that the concentration of this regulatory protein is a limiting factor for pathway flux. psu.edu

Attention has also been focused on the structural genes. The enzyme O-carbamoyltransferase, encoded by the cmcH gene, catalyzes the specific step forming this compound from its precursor, deacetylcephalosporin C. nih.gov The cmcH genes from both Nocardia lactamdurans and Streptomyces clavuligerus have been successfully cloned and expressed, confirming their function. nih.gov Overexpression of this gene is a direct strategy to enhance the conversion of deacetylcephalosporin C into the desired carbamoylated intermediate.

Enhancing the supply of precursors is another powerful approach. The biosynthesis of the cephamycin core structure requires the amino acid L-α-aminoadipic acid. By integrating an additional copy of the lat gene, which encodes lysine-ε-aminotransferase (a key enzyme in the synthesis of L-α-aminoadipic acid), researchers successfully increased the production of cephamycin C in S. clavuligerus. nih.gov

Elimination of Rate-Limiting Steps and Metabolic Bottlenecks

Identifying and alleviating metabolic bottlenecks is crucial for optimizing production. A combination of theoretical modeling and experimental validation has been employed to pinpoint these rate-limiting steps in the cephamycin C pathway. nih.gov

A kinetic model developed for S. clavuligerus predicted that two major bottlenecks were the activity of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase and the availability of its precursor, L-α-aminoadipic acid. nih.gov ACV synthetase is a large, multi-domain enzyme that catalyzes the first committed step in the pathway, condensing the three precursor amino acids. researchgate.net The prediction regarding precursor limitation was experimentally confirmed by the successful overexpression of the lat gene, as mentioned previously, which directly addressed the L-α-aminoadipic acid supply and improved yield. nih.gov While detailed studies on ACV synthetase overexpression in S. clavuligerus are complex, it remains a key target for future engineering efforts to further boost pathway flux. nih.govnih.gov

Table 2: Examples of Genetic Manipulation to Improve Cephamycin C Pathway Flux

| Target Gene | Encoded Protein | Strategy | Outcome | References |

|---|---|---|---|---|

| ccaR | CcaR transcriptional activator | Overexpression / Gene amplification | 2-3 fold increase in cephamycin C production | psu.edu |

| lat | Lysine-ε-aminotransferase | Overexpression / Gene integration | Increased cephamycin C production | nih.gov |

Heterologous Production Systems for this compound

Moving a biosynthetic pathway from its native, often slow-growing and genetically challenging producer into a more tractable industrial host is a major goal of metabolic engineering. While the complete heterologous production of this compound in a non-native host remains a complex challenge, significant progress has been made in expressing key parts of the pathway.

A foundational study demonstrated the feasibility of this approach by cloning the cmcH gene from both N. lactamdurans and S. clavuligerus and expressing it in Streptomyces lividans, an actinomycete that does not naturally produce cephamycins. nih.gov Cell-free extracts from the engineered S. lividans strains were able to successfully carbamoylate a cephalosporin precursor, proving that the O-carbamoyltransferase enzyme is functional in a heterologous host. nih.gov

More ambitious projects have involved the heterologous expression of the entire S. clavuligerus cephamycin C gene cluster in other organisms. mdpi.com Such endeavors are part of a broader effort to create robust industrial platforms for producing complex natural products, potentially enabling production in hosts with faster growth rates and more established fermentation protocols. mdpi.comnih.gov These strategies, often termed "pathway reconstruction," hold promise for the sustainable and high-titer production of valuable compounds like this compound and its derivatives.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deacetylcephalosporin C |

| Cephalosporin C |

| Cephamycin C |

| Clavulanic acid |

| L-α-aminoadipic acid |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |

| Isopenicillin N |

Microbial Systems for O Carbamoyl Deacetylcephalosporin C Biosynthesis and Transformation

Native Producer Organisms

The ability to synthesize O-Carbamoyl-deacetylcephalosporin C is not widespread among microorganisms and is predominantly found within the phylum Actinobacteria. Among these, Streptomyces clavuligerus and Amycolatopsis lactamdurans have been identified and extensively studied as the principal native producers.

Streptomyces clavuligerus stands out as the most well-characterized producer of cephamycin C, and by extension, its precursor this compound. The biosynthetic pathway in this organism is a complex, multi-step process encoded by a cluster of genes. This "supercluster" of genes is responsible for the production of not only cephamycin C but also other β-lactam compounds, including clavulanic acid. japsonline.comresearchgate.net

The biosynthesis of the cephalosporin (B10832234) backbone in S. clavuligerus begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. A key enzyme in the later stages of the pathway, specifically for the formation of this compound, is deacetylcephalosporin C O-carbamoyltransferase . This enzyme, encoded by the cmcH gene, catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the hydroxyl group of deacetylcephalosporin C. researchgate.net The genes for cephamycin C biosynthesis in S. clavuligerus are organized in a cluster that includes structural genes encoding the biosynthetic enzymes, as well as regulatory genes that control their expression. nih.govnih.gov The regulation of this gene cluster is intricate, involving pathway-specific regulators such as CcaR, which is essential for the expression of the cephamycin C and clavulanic acid biosynthesis genes. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound in Streptomyces clavuligerus

| Enzyme | Gene | Function |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase | pcbAB | Condensation of L-α-aminoadipic acid, L-cysteine, and L-valine |

| Isopenicillin N synthase | pcbC | Cyclization of ACV to isopenicillin N |

| Isopenicillin N epimerase | cefD | Epimerization of isopenicillin N to penicillin N |

| Deacetoxycephalosporin C synthase | cefE | Ring expansion of penicillin N to deacetoxycephalosporin C |

| Deacetoxycephalosporin C hydroxylase | cefF | Hydroxylation of deacetoxycephalosporin C to deacetylcephalosporin C |

| Deacetylcephalosporin C O-carbamoyltransferase | cmcH | Carbamoylation of deacetylcephalosporin C to this compound |

Amycolatopsis lactamdurans is another significant producer of cephamycin C and, consequently, this compound. nih.govscite.ai The biosynthetic pathway in A. lactamdurans shares remarkable similarity with that of S. clavuligerus, with homologous genes organized in a similar cluster. nih.govnih.gov This includes the crucial final step of carbamoylation, which is also catalyzed by an O-carbamoyltransferase.

While S. clavuligerus and A. lactamdurans are the most prominent producers, the ability to synthesize cephamycins is not exclusively limited to these two species. Several other actinomycetes have been reported to produce cephamycin-related compounds, suggesting they possess the necessary biosynthetic machinery, including the potential to produce this compound. nih.gov For example, various species of Streptomyces, such as Streptomyces cattleya, are known cephamycin producers. nih.gov

Genomic studies and screening programs continue to uncover new actinomycete strains with the genetic potential for producing novel β-lactam antibiotics. The presence of gene clusters homologous to the cephamycin C cluster in these newly isolated strains indicates a latent capacity for the biosynthesis of this compound. However, the expression of these gene clusters can be silent under standard laboratory conditions, requiring specific cultivation strategies or genetic manipulation to activate their biosynthetic potential.

Bioprocess Development and Optimization in Research Settings

The industrial demand for cephalosporin-based antibiotics has driven extensive research into optimizing the production of key intermediates like this compound. These efforts have focused on both enhancing the productivity of native producer organisms and developing enzymatic methods for targeted synthesis.

A critical factor limiting the production of this compound in native producers is the availability of primary metabolic precursors, particularly L-lysine, which is converted to L-α-aminoadipic acid. nih.gov Metabolic engineering strategies have been employed to overcome these limitations by increasing the intracellular pool of these essential building blocks.

One successful approach involves the targeted overexpression of genes involved in the lysine (B10760008) biosynthesis pathway. For instance, increasing the expression of lysine-ε-aminotransferase (lat), the enzyme that converts lysine to α-aminoadipate, has been shown to significantly enhance cephamycin C production in S. clavuligerus. nih.gov Supplementation of the fermentation medium with lysine has also been demonstrated to boost cephamycin C yields. nih.gov

Table 2: Research Findings on Enhancement of Precursor Supply for Cephamycin C Production

| Organism | Strategy | Key Gene/Compound | Observed Effect on Cephamycin C Production |

| Streptomyces clavuligerus | Overexpression of lysine-ε-aminotransferase | lat | Two to five-fold increase in β-lactam antibiotic production. nih.gov |

| Streptomyces clavuligerus | Lysine supplementation | L-lysine | Up to 300% increase in production at high concentrations. nih.gov |

| Amycolatopsis lactamdurans | Supplementation with diamines | 1,3-diaminopropane | Promotion of cephamycin C production. nih.gov |

In addition to improving microbial fermentation, enzymatic bioconversion offers a promising alternative for the targeted production of this compound. This approach involves the use of isolated and often immobilized enzymes to carry out specific reaction steps in vitro. The key enzymatic step for the production of this compound from its immediate precursor, deacetylcephalosporin C, is the carbamoylation reaction.

This reaction is catalyzed by deacetylcephalosporin C O-carbamoyltransferase , which utilizes carbamoyl phosphate as the carbamoyl group donor. Research has focused on the characterization and application of this enzyme for bioconversion processes. The enzyme can be sourced from native producers like S. clavuligerus or produced recombinantly in more easily culturable hosts like E. coli. By using purified or immobilized O-carbamoyltransferase, it is possible to achieve a high-yield conversion of deacetylcephalosporin C to this compound under controlled reaction conditions, minimizing the formation of byproducts. This enzymatic approach provides a cleaner and more specific route to the desired compound compared to traditional chemical synthesis methods.

Advanced Analytical Methodologies for O Carbamoyl Deacetylcephalosporin C Research

Chromatographic Separation and Detection

Chromatographic techniques are fundamental to the analysis of complex mixtures, such as fermentation broths containing various cephalosporin (B10832234) intermediates. They allow for the isolation and quantification of individual compounds.

High-Performance Liquid Chromatography (HPLC) for Pathway Intermediate Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the intermediates of the cephalosporin C biosynthetic pathway. nih.govsci-hub.se Its high resolution and sensitivity make it ideal for separating structurally similar compounds found in fermentation broths or cell-free enzymatic reactions. nih.gov A typical HPLC system for this purpose utilizes a reversed-phase column, often a C18 column, which separates compounds based on their hydrophobicity. nih.gov

In the context of O-Carbamoyl-deacetylcephalosporin C research, HPLC is used to monitor the progress of enzymatic conversions, quantify the production of intermediates, and purify them for further study. For instance, a fully automated HPLC system can be employed for the online monitoring of cephalosporin C production, allowing for the determination of related compounds like deacetylcephalosporin C and deacetoxycephalosporin C. researchgate.net The mobile phase composition, typically a mixture of an aqueous buffer (like sodium acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve the best separation of the target analytes. nih.gov Detection is commonly performed using a UV detector, as cephalosporins exhibit a characteristic UV absorbance around 260 nm.

Table 1: HPLC Parameters for Cephalosporin Intermediate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 | Separates compounds based on polarity. |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Elutes compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation. |

| Detection | UV at 260 nm | Quantifies the amount of each compound. |

| Temperature | 25°C | Ensures reproducible separation conditions. |

Coupled Techniques: LC-Mass Spectrometry for Structural Confirmation

While HPLC is excellent for separation and quantification, confirming the identity of a compound, especially a novel or unexpected intermediate, requires more definitive structural information. This is achieved by coupling liquid chromatography with mass spectrometry (LC-MS). LC-MS combines the powerful separation capabilities of HPLC with the mass-analyzing capability of MS, providing molecular weight and fragmentation data that serve as a molecular fingerprint.

For this compound, LC-MS is invaluable for confirming its molecular formula through accurate mass measurement. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides detailed structural information, helping to elucidate the connectivity of atoms within the molecule and confirm the presence of the carbamoyl (B1232498) group and the core cephalosporin structure. mdpi.com This technique is crucial for distinguishing between isomers and confirming the structure of newly isolated biosynthetic intermediates.

Spectroscopic Characterization in Research Applications (e.g., NMR for structural elucidation post-synthesis in research)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound, particularly after its synthesis or isolation. nih.govresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are used to identify the different types of protons and carbons in the molecule and their chemical environments. For cephalosporin derivatives, the chemical shifts in the ¹³C NMR spectrum are sensitive to substitutions at the C-3 and C-7 positions of the cephem nucleus. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for a complete and detailed assembly of the molecular structure. This level of detail is critical for confirming the successful synthesis of this compound and for characterizing any byproducts.

Enzymatic Assay Development and Validation for Pathway Studies

To study the biosynthesis of this compound, it is essential to develop and validate assays for the enzymes involved. The formation of this compound from deacetylcephalosporin C is catalyzed by an O-carbamoyltransferase, which utilizes carbamoyl phosphate (B84403) as a donor.

Developing an assay for this enzyme involves several key steps. First, a reliable source of the enzyme is needed, which can be obtained through purification from the producing organism or through recombinant expression. The substrates, deacetylcephalosporin C and carbamoyl phosphate, must also be available in a pure form. The assay itself is typically designed to measure either the disappearance of a substrate or the appearance of a product over time. This can often be accomplished using the HPLC methods described earlier to separate and quantify the substrate and product.

Computational and Structural Biology Approaches

Computational and structural biology methods provide insights into the molecular interactions that govern the biosynthesis of this compound at an atomic level.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as deacetylcephalosporin C) when bound to a second molecule (the receptor, such as the O-carbamoyltransferase enzyme). These simulations are crucial for understanding how the substrate binds to the active site of the enzyme.

The process begins with a three-dimensional structure of the enzyme, which can be obtained from X-ray crystallography or homology modeling. A computational algorithm then samples a large number of possible binding poses of the ligand within the enzyme's active site and scores them based on their energetic favorability. The results of molecular docking can identify the key amino acid residues involved in substrate binding and catalysis. This information can be used to propose hypotheses about the enzyme's mechanism, which can then be tested experimentally through site-directed mutagenesis. For example, docking studies on related enzymes in the cephalosporin pathway have helped to elucidate their mechanisms.

X-ray Crystallography for Enzyme Structure Determination (e.g., CmcI)

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of enzymes at an atomic level, providing profound insights into their catalytic mechanisms. In the biosynthesis of cephalosporin antibiotics, understanding the structure of key enzymes is crucial for potential bioengineering and the development of novel therapeutics. One such enzyme, CmcI, from the cephamycin C-producing organism Streptomyces clavuligerus, has been a subject of structural analysis to unravel its role in the modification of cephalosporin intermediates.

The crystal structure of CmcI reveals that its polypeptide chain is folded into two distinct domains: a smaller N-terminal domain and a C-terminal Rossmann domain. nih.gov This structural arrangement is characteristic of many nucleotide-binding proteins. The Rossmann domain is specifically adapted for binding S-adenosyl-L-methionine (SAM), a common cofactor in methyltransferase enzymes. nih.gov The crystallographic data shows that CmcI can bind both SAM and its demethylated product, S-adenosyl-L-homocysteine, in a manner consistent with other SAM-dependent methyltransferases. nih.gov

A significant feature of the CmcI structure is the presence of a magnesium-binding site located near the SAM binding site. This site is coordinated by the residues Asp160, Glu186, and Asp187. nih.gov Interestingly, in the determined crystal structure, the anticipated binding site for the cephalosporin substrate is occupied by a molecule of polyethyleneglycol (PEG) from the crystallization medium. nih.gov Despite this, the spatial arrangement of the SAM and magnesium binding sites shares similarities with catechol O-methyltransferase. nih.gov

Based on the crystallographic structure of the ternary CmcI-Mg²⁺-SAM complex, a model for substrate binding and catalysis has been proposed. This model involves the docking of the putative substrate, 7α-hydroxy-O-carbamoyldeacetylcephalosporin C. nih.gov According to this model, the 7-hydroxy group of the β-lactam ring of the substrate coordinates with the magnesium ion. This positions the α-side of the hydroxyl group towards the methyl group of SAM, at a suitable distance for the methyl transfer to occur. nih.gov This structural insight suggests that CmcI functions as a methyltransferase, catalyzing the methylation of a 7α-hydroxy cephalosporin intermediate, which is a key step in the biosynthesis of cephamycins. nih.gov

The detailed structural information obtained from X-ray crystallography provides a molecular basis for the function of CmcI and its role in the biosynthesis of complex β-lactam antibiotics.

| Feature | Description |

| Enzyme | CmcI |

| Source Organism | Streptomyces clavuligerus |

| Protein Fold | N-terminal domain and C-terminal Rossmann domain |

| Cofactor Binding | S-adenosyl-L-methionine (SAM) in the Rossmann domain |

| Metal Ion | Magnesium (Mg²⁺) |

| Proposed Substrate | 7α-hydroxy-O-carbamoyldeacetylcephalosporin C |

| Proposed Function | SAM-dependent methyltransferase |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity of O-Carbamoyl-deacetylcephalosporin C, and how should they be validated?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for assessing purity, using a C18 column and acetonitrile-phosphate buffer mobile phase (pH 3.0) at 1.0 mL/min flow rate . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with deuterated dimethyl sulfoxide (DMSO-d6) as the solvent . Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight. For validation, calibrate instruments using certified reference standards, and perform triplicate runs to ensure reproducibility (±2% error tolerance) .

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer : Prepare buffer solutions (pH 1–10) using HCl/NaOH adjustments and incubate the compound at 37°C. Withdraw aliquots at 0, 6, 12, 24, and 48 hours. Quantify degradation via HPLC, monitoring peak area reduction. Include a control group (pH 7.4, 25°C) to isolate pH-specific effects. Statistical analysis (e.g., ANOVA) identifies significant degradation trends. Report degradation kinetics (e.g., half-life) using first-order models .

Q. What are the critical parameters for optimizing the synthesis of this compound in laboratory settings?

- Methodological Answer : Use cephalosporin C as the precursor, with carbamoylation via potassium cyanate in aqueous medium at 4°C to minimize hydrolysis . Monitor reaction progress with thin-layer chromatography (TLC; silica gel, n-butanol:acetic acid:water 4:1:1). Purify via column chromatography (Sephadex LH-20) and lyophilize. Yield optimization requires pH control (6.5–7.0) and stoichiometric excess (1.2:1 cyanate:cephalosporin C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography for definitive stereochemical assignments.

- Density Functional Theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Document deviations (e.g., ±5 ppm in MS) and assess solvent/impurity interference. Use the IUPAC guidelines for nomenclature and reporting .

Q. What strategies are effective in elucidating the metabolic pathways of this compound using in vitro models?

- Methodological Answer :

- Liver microsomes : Incubate with NADPH-regenerating systems and identify metabolites via LC-MS/MS. Use kinetic assays to determine Michaelis-Menten parameters .

- Enzyme inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes.

- Isotopic labeling : Use ¹⁴C-labeled compounds to trace metabolic fate in hepatocyte cultures .

Q. How can computational chemistry methods predict the reactivity of this compound with bacterial enzymes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model interactions with penicillin-binding proteins (PBPs) using crystal structures (PDB ID: 3PBO). Calculate binding energies (ΔG) to rank affinity .

- Molecular Dynamics (MD) simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories (GROMACS).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate catalytic mechanisms (e.g., acylation rates) at the active site .

Data Contradiction and Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.